2-(4-Fluorosulfonyloxyphenoxy)pyrimidine
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Overview
Description
2-(4-Fluorosulfonyloxyphenoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a phenoxy group, which is further connected to a pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(4-Fluorosulfonyloxyphenoxy)pyrimidine involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-hydroxyphenol with fluorosulfonyl chloride to form 4-fluorosulfonyloxyphenol. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield this compound. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
2-(4-Fluorosulfonyloxyphenoxy)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and nucleophiles such as amines and thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminophenoxy derivative, while oxidation with hydrogen peroxide can produce a sulfone derivative .
Scientific Research Applications
2-(4-Fluorosulfonyloxyphenoxy)pyrimidine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-(4-Fluorosulfonyloxyphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyloxy group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrimidine ring can interact with aromatic residues in receptor binding sites, modulating their function. These interactions can affect various cellular pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
2-(4-Fluorosulfonyloxyphenoxy)pyrimidine can be compared with other pyrimidine derivatives, such as 2-(4-Methoxysulfonyloxyphenoxy)pyrimidine and 2-(4-Chlorosulfonyloxyphenoxy)pyrimidine. These compounds share similar structural features but differ in the substituents attached to the phenoxy group. The fluorosulfonyloxy group in this compound provides unique reactivity and biological activity compared to the methoxy and chloro analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-(4-fluorosulfonyloxyphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-4-2-8(3-5-9)16-10-12-6-1-7-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCHLXJEDLJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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